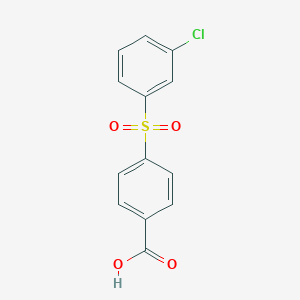

4-(3-Chlorophenyl)sulfonylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7402-73-5 |

|---|---|

Molecular Formula |

C13H9ClO4S |

Molecular Weight |

296.73 g/mol |

IUPAC Name |

4-(3-chlorophenyl)sulfonylbenzoic acid |

InChI |

InChI=1S/C13H9ClO4S/c14-10-2-1-3-12(8-10)19(17,18)11-6-4-9(5-7-11)13(15)16/h1-8H,(H,15,16) |

InChI Key |

QUPMPWJTGGDLFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

The Chemical Profile of 4 3 Chlorophenyl Sulfonylbenzoic Acid

Precursor Synthesis and Functionalization Pathways

The construction of the target molecule relies on the availability of two key aromatic precursors: one bearing a sulfonyl group or its precursor, and the other containing a benzoic acid moiety or a group that can be converted to it.

The synthesis typically begins with the preparation of the requisite building blocks. A primary precursor is 3-chlorobenzenesulfonyl chloride. Industrially, arylsulfonyl chlorides are often produced in a one-pot, two-step reaction starting from an arene and chlorosulfuric acid. wikipedia.org In this process, the arene first undergoes sulfonation, and the resulting sulfonic acid is then converted to the sulfonyl chloride. wikipedia.org An alternative laboratory-scale method is the Sandmeyer-type reaction, where an aryldiazonium salt, generated from the corresponding aniline, reacts with sulfur dioxide in the presence of a copper catalyst. acs.org This approach is suitable for a wide range of electron-deficient and electron-neutral aryl substrates. researchgate.net

For the other half of the molecule, a common precursor is a benzoic acid derivative, often p-toluic acid, where the methyl group serves as a handle for later oxidation. The selective oxidation of methyl aromatic hydrocarbons is a key technology for producing such precursors. rsc.org For instance, the oxidation of p-xylene (B151628) can yield p-toluic acid, an important industrial process. rsc.org

The central step in the synthesis is the formation of the diaryl sulfone structure through the creation of a carbon-sulfur bond.

Friedel-Crafts Sulfonylation: A traditional and widely used method is the Friedel-Crafts sulfonylation of an arene with an arylsulfonyl chloride. scispace.comgoogle.com In the context of this compound, this would involve the reaction of a benzoic acid precursor (like toluene (B28343) or a protected benzoic acid) with 3-chlorobenzenesulfonyl chloride. The reaction is promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). scispace.comgoogle.com The sulfonyl group typically directs electrophilic substitution to the para position of the benzoic acid precursor due to steric hindrance at the ortho positions.

Transition-Metal-Catalyzed Cross-Coupling: Modern synthetic chemistry offers several transition-metal-catalyzed cross-coupling reactions as alternatives to Friedel-Crafts methods. These reactions often proceed under milder conditions with better functional group tolerance. chemrevlett.com Palladium-catalyzed reactions are particularly prominent for C-S bond formation. organic-chemistry.org One such approach is the coupling of aryl halides or triflates with salts of sulfinic acids. organic-chemistry.org Another powerful method is the Suzuki-type sulfonylation, which couples arylboronic acids with arylsulfonyl chlorides. chemrevlett.comchemrevlett.com This reaction can be catalyzed by copper or palladium complexes and tolerates a variety of electron-donating and electron-withdrawing groups on both coupling partners. chemrevlett.com

The table below summarizes key sulfonylation approaches.

Table 1: Comparison of Sulfonylation Methodologies

| Method | Reagents | Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts Sulfonylation | Arene + Arylsulfonyl Chloride | Lewis Acids (e.g., AlCl₃, FeCl₃) | Well-established, uses readily available materials. scispace.com | Harsh conditions, generation of corrosive waste, potential for side reactions. scispace.com |

| Palladium-Catalyzed Coupling | Aryl Halide + Sulfinic Acid Salt | Palladium Complex (e.g., with Xantphos ligand) | Mild conditions, broad substrate scope. organic-chemistry.org | Requires pre-functionalized substrates, catalyst cost. |

| Suzuki-Type Sulfonylation | Arylboronic Acid + Arylsulfonyl Chloride | Copper or Palladium Complexes | High functional group tolerance. chemrevlett.comchemrevlett.com | Availability and stability of boronic acids can be a concern. |

| Arynes & Thiosulfonates | 2-(Trimethylsilyl)aryl Triflates + Thiosulfonates | Cesium Fluoride (CsF) | Transition-metal-free, mild conditions, scalable. organic-chemistry.org | Requires specific aryne precursors. |

When the sulfonylation reaction is performed on a precursor like 4-(3-chlorophenylsulfonyl)toluene, the final step is the conversion of the methyl group into a carboxylic acid.

Oxidation of the benzylic methyl group is a common and effective strategy. organic-chemistry.org A variety of oxidizing agents can accomplish this transformation. For industrial applications, processes using molecular oxygen as the oxidant are economically and environmentally favorable. rsc.org These reactions can be catalyzed by systems such as N-alkyl pyridinium (B92312) salts or hydrobromic acid under photoirradiation. rsc.orgorganic-chemistry.org Other effective laboratory methods include the use of hydrogen peroxide with a sodium tungstate (B81510) catalyst or stronger oxidants like vanadium pentoxide in sulfuric acid for oxidation-resistant substrates. organic-chemistry.orggoogle.com The choice of oxidant depends on the substrate's reactivity and the desired scale of the reaction. google.comgoogle.com

The table below outlines various oxidation methods.

Table 2: Selected Methods for Oxidation of Aryl Methyl Groups

| Oxidant System | Catalyst/Promoter | Conditions | Key Features |

|---|---|---|---|

| Molecular Oxygen (O₂) | N-alkyl pyridinium salts | 1.5 MPa O₂, 160 °C | Metal-free catalytic system. rsc.org |

| Molecular Oxygen (O₂) | Hydrobromic acid (HBr) | Photoirradiation | Direct oxidation to carboxylic acid. organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Sodium tungstate (Na₂WO₄·2H₂O) | Phase-transfer catalyst | Environmentally benign "green" oxidant. organic-chemistry.org |

| tert-Butyl hydroperoxide (TBHP) | None | Microwave irradiation | Avoids the need for metal catalysts and organic solvents. google.com |

| Vanadium pentoxide (V₂O₅) | Sulfuric Acid (H₂SO₄) | ~150 °C | Effective for electron-deactivated, oxidation-resistant methyl groups. google.com |

Optimized Reaction Conditions and Reaction Engineering

The efficiency, selectivity, and environmental impact of synthesizing this compound are highly dependent on the reaction conditions. Optimization of catalytic systems, solvents, and temperature is crucial for developing robust and scalable synthetic protocols.

The choice of catalyst is fundamental to the success of C-S bond-forming reactions.

In Friedel-Crafts sulfonylation , traditional Lewis acids like AlCl₃ are effective but require stoichiometric amounts and generate significant waste. scispace.com A more environmentally friendly approach involves the use of solid acid catalysts. Materials such as iron(III)-exchanged K10 montmorillonite (B579905) (Fe³⁺-montmorillonite) and zeolite beta have demonstrated high activity. rsc.orgresearchgate.net These catalysts are reusable and are believed to be effective due to a combination of Brønsted and Lewis acidic sites. scispace.com

For palladium-catalyzed cross-coupling reactions , the ligand coordinated to the palladium center is critical. The use of rigid, bidentate ligands with a wide natural bite angle, such as Xantphos, has been shown to be crucial for the successful coupling of sulfinic acid salts with aryl halides. organic-chemistry.org In addition to palladium, heterogeneous copper nanoparticle catalysts supported on carbon have been developed for Suzuki-type couplings of arylboronic acids and arylsulfonyl hydrazides, enabling the reaction to proceed at room temperature. rsc.org

Solvent and temperature are key parameters that can dictate reaction outcomes, including yield, rate, and even the type of product formed. researchgate.netresearchgate.net

In sulfonylation reactions, the choice of solvent can be determinative. For example, the selectivity of sulfonylation of β-keto esters can be switched by changing the solvent system from THF/H₂O to iPrOH/H₂O, which leads to different product profiles. researchgate.net In some cycloaddition reactions, switching to a higher boiling point solvent like chlorobenzene and increasing the temperature can eliminate the formation of unwanted side products. researchgate.net For Friedel-Crafts sulfonylation, the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids has been explored. researchgate.net These ionic liquids can act as both the catalyst and the reaction medium, allowing for enhanced reactivity and nearly quantitative yields of diaryl sulfones at ambient temperatures. researchgate.net

Temperature optimization is a balance between achieving a reasonable reaction rate and minimizing decomposition or side reactions. scielo.br For many oxidative coupling reactions, reflux conditions are found to be the most efficient. scielo.br However, for certain sensitive transformations, lower temperatures are necessary. For instance, the lithiation of some sulfonic esters must be conducted at temperatures as low as -90 to -95 °C to prevent side reactions. acs.org Careful tuning of the thermal profile of a reaction is essential for maximizing the yield and purity of the desired product. researchgate.netscielo.br

Strategies for Yield Enhancement and Product Purity Control

Optimizing the synthesis of diaryl sulfones like this compound involves careful management of reaction conditions and purification processes to maximize yield and ensure high purity. Key strategies include the selection of appropriate catalysts and solvents, control of reaction temperature, and effective post-reaction work-up procedures.

One common synthetic route involves a Friedel-Crafts sulfonylation reaction. The choice of catalyst is critical in this process. While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they often need to be used in stoichiometric amounts, leading to significant waste. chemistryviews.orgnih.gov The reaction temperature and duration are also crucial variables; for instance, a reaction to produce a related compound, 2,4-dichloro-5-sulfamoylbenzoic acid, specifies a reaction time of 1-6 hours at 135-150°C. google.com

Post-reaction purification is essential for isolating the target compound with high purity. Standard procedures involve quenching the reaction mixture, often by pouring it over ice, which causes the product to precipitate. chemicalbook.com Subsequent steps typically include:

Filtration: To collect the solid crude product. google.com

Washing: Using cold water or other solvents to remove residual acids and water-soluble impurities. google.com

Recrystallization: Dissolving the crude product in a suitable solvent and allowing it to slowly crystallize, which is a powerful technique for removing impurities and obtaining a product with high purity. google.com

Drying: Ensuring the final product is free of residual solvents.

The table below summarizes common purification techniques and their objectives.

| Purification Step | Objective | Common Reagents/Conditions |

| Quenching | To stop the reaction and precipitate the product. | Ice water |

| Filtration | To separate the solid product from the liquid reaction mixture. | Standard laboratory filtration apparatus |

| Washing | To remove soluble impurities and residual catalysts. | Cold water, various organic solvents |

| Recrystallization | To achieve high purity by separating the product from impurities based on solubility differences. | Appropriate alcohol or other organic solvent |

Controlling the pH during the work-up process is also vital. For example, in the synthesis of N-acyl-α-amino acid derivatives, the aqueous phase is acidified with HCl to precipitate the product. mdpi.com

Multi-Step Synthesis of Complex Derivatives

This compound serves as a valuable building block in the multi-step synthesis of more complex molecules with potential biological activity. Its structure, featuring a carboxylic acid group and a diaryl sulfone moiety, allows for a variety of chemical transformations.

A notable example is the synthesis of novel valine-derived compounds. mdpi.com This multi-step process begins with the parent compound, 4-[(4-chlorophenyl)sulfonyl]benzoic acid, and proceeds through several stages to generate diverse chemical classes.

Synthetic Pathway for Valine Derivatives: mdpi.com

Acid Chloride Formation: The synthesis starts by converting the carboxylic acid group of 4-[(4-chlorophenyl)sulfonyl]benzoic acid into a more reactive acyl chloride. This is typically achieved by refluxing with thionyl chloride (SOCl₂). mdpi.comevitachem.com

Acylation of an Amino Acid: The resulting 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride is then reacted with the amino acid valine in the presence of sodium hydroxide (B78521). This step forms an N-acyl-α-amino acid, specifically 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid. mdpi.com

Cyclization to Oxazolone (B7731731): The N-acyl-α-amino acid is then treated with ethyl chloroformate and 4-methylmorpholine (B44366) to induce cyclization, yielding a 1,3-oxazol-5(4H)-one derivative. mdpi.com

Further Derivatization: These oxazolone intermediates can be used in subsequent reactions, such as Friedel-Crafts reactions with aromatic compounds (e.g., benzene (B151609) or toluene) to form N-acyl-α-amino ketones, which can then be cyclized to form 1,3-oxazoles. mdpi.com

| Step | Starting Material | Key Reagents | Product Class | Reported Yield |

| 1 | 4-[(4-chlorophenyl)sulfonyl]benzoic acid | SOCl₂ | Acyl Chloride | 99% |

| 2 | Acyl Chloride | Valine, NaOH | N-acyl-α-amino acid | 93% |

| 3 | N-acyl-α-amino acid | Ethyl chloroformate, 4-methylmorpholine | 1,3-oxazol-5(4H)-one | 93% |

| 4a | 1,3-oxazol-5(4H)-one | Benzene, AlCl₃ | N-acyl-α-amino ketone | 86% |

| 4b | N-acyl-α-amino ketone | POCl₃ | 1,3-oxazole | 90% |

Data sourced from a study on valine-derived compounds. mdpi.com

Green Chemistry Considerations in Synthetic Routes

The synthesis of diaryl sulfones, including this compound, has traditionally relied on methods that pose environmental challenges. Classic Friedel-Crafts reactions often employ stoichiometric amounts of Lewis acids like AlCl₃, which generate large quantities of corrosive and environmentally problematic waste. chemistryviews.orgnih.gov Similarly, oxidation steps using reagents like chromium trioxide (CrO₃) involve heavy metals, which are highly toxic. mdpi.com

In response, green chemistry principles are being applied to develop more sustainable synthetic routes. Key areas of improvement include catalysis, solvent use, and atom economy.

Catalyst Improvement: A significant advancement is the development of metal-free catalytic systems. For example, triflic acid (TfOH) has been shown to be an effective Brønsted acid catalyst for the Friedel-Crafts sulfonylation of arenes with arylsulfonyl chlorides. chemistryviews.org This approach offers several advantages:

High Selectivity: The reaction yields a range of sulfone derivatives with high selectivity. chemistryviews.org

Catalyst Reusability: The triflic acid catalyst can be easily recovered and reused, reducing waste and cost. chemistryviews.org

Avoidance of Metal Contamination: As a metal-free system, it eliminates the risk of metal contamination in the final product. researchgate.net

Alternative Synthetic Approaches: Modern cross-coupling reactions are also being explored as greener alternatives for forming the C-S bond in diaryl sulfones. researchgate.net Heterogeneous catalysts, such as carbon-supported copper nanoparticles, have been used to promote the reaction between arylboronic acids and arylsulfonyl hydrazides at room temperature, offering a milder and potentially more sustainable route. rsc.org

| Traditional Method | Green Alternative | Key Advantages of Green Alternative |

| Stoichiometric AlCl₃ catalyst | Catalytic Triflic Acid (TfOH) | Metal-free, catalyst is recoverable and reusable, reduces stoichiometric by-products. chemistryviews.org |

| Chromium trioxide (CrO₃) oxidation | Catalytic oxidation with air/oxygen | Avoids toxic heavy metals, uses a sustainable oxidant. researchgate.net |

| Multi-step processes with solvent waste | One-pot synthesis, solvent-free reactions | Reduces energy consumption, minimizes solvent waste, improves process efficiency. researchgate.netgoogle.com |

By embracing these green chemistry principles, the synthesis of this compound and its analogs can become more environmentally benign, aligning with the broader goals of sustainable chemical manufacturing. nih.gov

Derivatization Strategies and Analog Design for 4 3 Chlorophenyl Sulfonylbenzoic Acid

N-Acyl-α-Amino Acid and Oxazolone (B7731731) Derivative Synthesis

The carboxylic acid moiety of 4-(3-Chlorophenyl)sulfonylbenzoic acid provides a convenient handle for amide bond formation with amino acids, leading to the generation of N-acyl-α-amino acid derivatives. These derivatives can be further transformed into other valuable chemical entities.

Formation of 1,3-Oxazol-5(4H)-ones via Intramolecular Cyclization

N-acyl-α-amino acids derived from this compound can undergo intramolecular cyclization to yield 1,3-oxazol-5(4H)-ones, also known as azlactones. mdpi.comnih.gov This transformation is typically achieved through the use of a dehydrating agent. For example, the reaction of 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid with ethyl chloroformate in the presence of 4-methylmorpholine (B44366) results in the formation of 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one. mdpi.com

The Erlenmeyer-Plöchl reaction is a classic method for synthesizing oxazolones, involving the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate. crpsonline.comajrconline.orgsphinxsai.com This reaction proceeds through the formation of an azlactone intermediate. acs.org Oxazolones are versatile intermediates themselves, participating in reactions to form α-keto acids, α-amino acids, and peptides. ajrconline.org One-pot synthesis methods for oxazol-5(4H)-ones have been developed using coupling reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), which facilitates both the initial N-acylation of the amino acid and the subsequent cyclodehydration in aqueous solvents. nih.gov

The formation of the oxazolone ring is a key step in the synthesis of various heterocyclic compounds. researchgate.net These saturated 1,3-oxazol-5(4H)-ones are reported to have various biological activities. nih.gov

Table 1: Synthesis of 1,3-Oxazol-5(4H)-one Derivative

| Starting Material | Reagents | Product |

|---|

Peptide-Catalyzed Transformations for Enantiomeric Enrichment of Amino Acid Derivatives

Peptides can act as catalysts in various chemical transformations, including those that lead to the enantiomeric enrichment of amino acid derivatives. pnas.orgresearchgate.netnih.gov While direct peptide-catalyzed transformations on derivatives of this compound are not extensively detailed in the provided context, the principles of peptide catalysis are relevant to the broader field of amino acid derivative synthesis.

Peptide-mediated transamination reactions, for instance, can facilitate kinetic resolution, leading to an excess of one enantiomer. pnas.org In these reactions, a peptide catalyst, often in conjunction with a cofactor like pyridoxal (B1214274) phosphate (B84403) (PLP), mediates the transfer of an amino group from a racemic amino acid to an α-keto acid, resulting in the formation of a new, enantioenriched amino acid. pnas.org The efficiency and stereoselectivity of such reactions are influenced by the peptide sequence, pH, and concentration. pnas.org Dipeptide catalysts, particularly those with an N-terminal proline, have shown notable success in achieving higher enantioselectivities. pnas.org

Furthermore, modified cinchona alkaloids have been employed as bifunctional, hydrogen-bonding catalysts in the enantioselective addition of masked acyl cyanides to imines, providing a route to highly enantiomerically enriched non-natural amino acids. acs.org This method allows for the synthesis of peptide bonds by using amino acid nucleophiles to trap the acyl cyanide intermediates. acs.org

Thiosemicarbazide (B42300) and Associated Heterocyclic Derivative Synthesis

Thiosemicarbazides are versatile building blocks for the synthesis of a wide array of nitrogen and sulfur-containing heterocycles. researchgate.net Derivatives of this compound can be incorporated into these structures. The general synthesis of thiosemicarbazides often involves the reaction of a hydrazide with an isothiocyanate. mdpi.comnih.govresearchgate.net

Cyclodehydration Pathways to 1,2,4-Triazoles and 1,3,4-Thiadiazoles

Acyl thiosemicarbazides can undergo cyclization to form either 1,2,4-triazoles or 1,3,4-thiadiazoles, depending on the reaction conditions. ptfarm.pl

1,2,4-Triazoles: Cyclization in an alkaline medium typically favors the formation of 1,2,4-triazole-3-thiones. mdpi.comnih.govnih.gov For example, heating a 4-(3-chlorophenyl)-1-(substituted-benzoyl)thiosemicarbazide in an aqueous sodium hydroxide (B78521) solution leads to the corresponding 4-(3-chlorophenyl)-5-(substituted-phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. mdpi.com

1,3,4-Thiadiazoles: In contrast, acidic conditions generally promote the formation of 1,3,4-thiadiazole (B1197879) derivatives. ptfarm.pljocpr.com Dehydrative cyclization of thiosemicarbazides using reagents like concentrated sulfuric acid or phosphoryl chloride is a common method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles. nih.govjocpr.comtandfonline.comsbq.org.br The mechanism involves a nucleophilic attack of the nitrogen on the carboxylic acid carbon, followed by dehydration and subsequent cyclization initiated by the sulfur atom. sbq.org.br

Table 2: Cyclization of Thiosemicarbazides

| Starting Thiosemicarbazide | Reaction Condition | Major Product |

|---|---|---|

| Acyl thiosemicarbazide | Alkaline (e.g., NaOH) | 1,2,4-Triazole-3-thione |

S-Alkylated Derivatives of Thiosemicarbazides

While not explicitly detailed for this compound derivatives in the provided information, the synthesis of S-alkylated derivatives is a known reaction of thiosemicarbazides. nih.gov The thiol group in the tautomeric form of thiosemicarbazide can be alkylated to produce S-alkyl derivatives. researchgate.net This modification can be a precursor to further heterocyclic synthesis or can be used to modulate the biological activity of the parent compound.

Sulfonamide Derivative Synthesis

The synthesis of sulfonamides is a well-established area of medicinal chemistry. ekb.eg A primary method for their preparation involves the reaction of a sulfonyl chloride with a primary or secondary amine. ekb.egmdpi.com In the context of this compound, this could involve either converting the carboxylic acid to an amine-reactive functional group and reacting it with a sulfonamide, or utilizing a derivative where a sulfonyl chloride is present.

A common and environmentally friendly approach to sulfonamide synthesis involves the reaction of a sulfonyl chloride with an amine in an aqueous solution in the presence of a base like sodium carbonate to scavenge the generated HCl. mdpi.com For instance, 4-(([(3-Chlorophenyl)sulfonyl]amino)methyl)benzoic acid is a known sulfonamide derivative. biosynth.com

Structural Analogs with Varied Aromatic Substituent Patterns

The design of such analogs generally involves the introduction of various functional groups at different positions on the aromatic rings. These modifications can alter the electronic properties (through electron-donating or electron-withdrawing groups), lipophilicity, and steric profile of the molecule. These changes, in turn, can significantly impact how the molecule interacts with biological targets.

For instance, research on other diaryl sulfones has demonstrated that the nature and position of substituents on the aromatic rings are critical for their biological activity. Studies on a series of vinyl geminal disulfones, which also feature substituted aromatic rings, have shown that compounds with electron-withdrawing substituents or no substituents on the aromatic rings exhibited notable cytotoxicity and antiviral activity. researchgate.net This suggests that analogs of this compound with additional electron-withdrawing groups on either aromatic ring could be of interest for certain therapeutic applications.

Furthermore, the synthesis of derivatives of the structurally similar 4-[(4-bromophenyl)sulfonyl]benzoic acid and 4-[(4-chlorophenyl)sulfonyl]benzoic acid has been reported, where the core molecule is further functionalized. mdpi.comnih.gov In one study, the introduction of a bromine atom in place of chlorine on the phenylsulfonyl ring was explored, and its effect on the antimicrobial properties of subsequent derivatives was evaluated. mdpi.com The findings indicated that changes in the halogen substituent could subtly influence the biological activity, with the bromo-derivative showing slightly different effects compared to its chloro- and unsubstituted counterparts. mdpi.com

The following interactive table outlines hypothetical structural analogs of this compound with varied aromatic substituent patterns, based on common derivatization strategies seen in related compounds. The potential impact of these substitutions is extrapolated from general principles of medicinal chemistry and findings from studies on similar molecular scaffolds.

Interactive Data Table: Hypothetical Analogs of this compound with Varied Aromatic Substituents

| Analog | Substituent on Chlorophenyl Ring | Substituent on Benzoic Acid Ring | Rationale for Design |

| Analog 1 | 3-Cl, 4'-F | --- | Introduction of a fluoro group to potentially enhance metabolic stability and binding interactions. |

| Analog 2 | 3-Cl, 4'-CH₃ | --- | Addition of a methyl group to increase lipophilicity and explore steric effects. |

| Analog 3 | 3-Cl | 2'-OH | Introduction of a hydroxyl group to introduce a potential hydrogen bond donor and alter solubility. |

| Analog 4 | 3-Cl | 3'-NH₂ | Addition of an amino group to introduce a basic center and potential for new interactions. |

| Analog 5 | 3,4'-diCl | --- | Introduction of a second chloro group to increase electron-withdrawing character and lipophilicity. |

The synthesis of such analogs would typically follow established synthetic routes for diaryl sulfones. A common method involves the Friedel-Crafts sulfonylation reaction, where a substituted benzenesulfonyl chloride is reacted with a substituted benzene (B151609) derivative in the presence of a Lewis acid catalyst like aluminum chloride. researchgate.net Subsequent modifications to the functional groups on the aromatic rings can be carried out to generate a library of analogs for structure-activity relationship (SAR) studies.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 4-(3-Chlorophenyl)sulfonylbenzoic acid, both proton (¹H) and carbon-13 (¹³C) NMR studies are essential for assigning the chemical environment of each atom.

Proton (¹H) NMR Spectral Assignments and Analysis

The ¹H NMR spectrum of this compound is anticipated to display a series of signals corresponding to the distinct protons on the two aromatic rings and the carboxylic acid proton. The protons on the benzoic acid moiety are expected to appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the electron-withdrawing sulfonyl group would be deshielded and resonate at a higher chemical shift (downfield) compared to the protons meta to this group. The protons on the 3-chlorophenyl ring are expected to exhibit a more complex splitting pattern due to their meta and ortho relationships to both the sulfonyl group and the chlorine atom. The carboxylic acid proton is typically observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding.

Carbon-13 (¹³C) NMR Spectral Assignments and Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 13 distinct carbon signals are expected, as the molecule lacks symmetry that would render any carbons chemically equivalent. The carbonyl carbon of the carboxylic acid is characteristically found at the most downfield position, typically in the range of 165-185 ppm. The carbons directly attached to the sulfonyl group and the chlorine atom will also be significantly influenced, leading to shifts in their resonance frequencies. The remaining aromatic carbons will appear in the typical aromatic region of the spectrum (approximately 110-160 ppm), with their precise chemical shifts determined by the electronic effects of the substituents on each ring.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to show several key absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. The presence of the sulfonyl group (SO₂) will be indicated by two strong stretching vibrations, typically observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). The C-Cl stretching vibration is expected in the fingerprint region, generally between 800 and 600 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₃H₉ClO₄S), the expected molecular weight is approximately 296.73 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a peak at M+2 having an intensity of about one-third of the M⁺ peak, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition of the molecule and confirming its chemical formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region. These absorptions are due to π → π* transitions within the benzene rings. The presence of the sulfonyl and carboxylic acid groups, which act as auxochromes and chromophores, can influence the position and intensity of these absorption maxima (λ_max). The spectrum is anticipated to show strong absorptions, and the specific wavelengths of maximum absorbance can be correlated with the extended conjugation and electronic structure of the molecule.

Computational Chemistry and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to a specific protein target. While detailed molecular docking studies specifically for 4-(3-Chlorophenyl)sulfonylbenzoic acid are not extensively documented in the available scientific literature, research on analogous structures provides a framework for understanding its potential interactions. Studies on various sulfonamide derivatives have shown that the sulfonyl group and substituted aromatic rings are critical for forming key interactions, such as hydrogen bonds and hydrophobic contacts, within protein active sites.

Pharmacophore Model Development for Targeted Molecular Interactions

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. There are no published pharmacophore models developed specifically from this compound. However, the structural motifs present in the molecule—a hydrogen bond acceptor (carboxyl group), a hydrogen bond donor (carboxyl group), and two aromatic rings—are common features in many pharmacophore models for various enzyme and receptor targets.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Specific quantum chemical calculations, such as Density Functional Theory (DFT) analyses, for this compound are not widely available in published research. Such calculations for structurally similar sulfonamide-containing compounds have been used to determine properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability.

In Silico Prediction of Potential Mechanisms of Action and Molecular Targets

In silico methods have been successfully applied to predict the mechanism of action for derivatives of the closely related isomer, 4-(4-Chlorophenyl)sulfonylbenzoic acid. mdpi.combohrium.comnih.gov A study involving novel valine-derived compounds bearing the 4-[(4-chlorophenyl)sulfonyl]phenyl moiety utilized computational approaches to predict their potential antimicrobial mechanisms and toxicity. mdpi.combohrium.comnih.gov

The investigation revealed that specific derivatives, namely 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one, exhibited moderate antibacterial activity against Gram-positive bacterial strains. mdpi.combohrium.com These computational predictions, paired with in vitro testing, suggest that the 4-(chlorophenyl)sulfonyl]benzoic acid scaffold is a promising starting point for developing new antimicrobial agents. mdpi.com

Table 1: Predicted Activities of 4-(4-Chlorophenyl)sulfonylbenzoic Acid Derivatives

| Derivative | Predicted Activity | Target Organism Type |

|---|---|---|

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Antibacterial | Gram-positive bacteria |

| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Antibacterial | Gram-positive bacteria |

| Phenyl-substituted 1,3-oxazole derivative | Antifungal | C. albicans |

Data sourced from a study on derivatives of the 4-chloro isomer. mdpi.combohrium.com

Theoretical Mechanistic Studies of Synthetic and Transformational Reactions

The synthesis of the core structure of chlorophenyl-sulfonylbenzoic acids typically involves a multi-step process that can be understood through theoretical reaction mechanisms. The synthesis of the related 4-(4-Chlorophenyl)sulfonylbenzoic acid starts from 1-chloro-4-tosylbenzene, which is then oxidized. mdpi.com

A common synthetic pathway involves two key theoretical steps:

Friedel-Crafts Sulfonylation: This reaction involves an electrophilic aromatic substitution where a sulfonyl group is attached to an aromatic ring. The mechanism proceeds via the formation of a highly electrophilic sulfonyl cation or a complex with a Lewis acid (e.g., AlCl₃), which is then attacked by the π-electrons of the chlorobenzene (B131634) ring. The regioselectivity of this reaction (i.e., the position of the sulfonyl group relative to the chlorine atom) is governed by the electronic and steric effects of the chloro substituent.

Oxidation: The subsequent step often involves the oxidation of an alkyl group (like the methyl group in a tosyl precursor) to a carboxylic acid. For instance, using a strong oxidizing agent like chromium trioxide (CrO₃) in acetic acid, the methyl group is oxidized to form the benzoic acid moiety. The mechanism involves the attack of the oxidant on the C-H bonds of the methyl group, leading to the formation of the carboxyl group. mdpi.com

Further transformations, such as converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), proceed via a nucleophilic acyl substitution mechanism. This highly reactive intermediate can then be used to create amide derivatives, as seen in the synthesis of antimicrobial compounds. mdpi.com

Crystallographic Analysis and Solid State Structural Characterization

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Without a determined crystal structure, a specific analysis of the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group or potential halogen bonding from the chlorine atom, cannot be conducted for 4-(3-Chlorophenyl)sulfonylbenzoic acid. The way molecules pack in the solid state is dictated by these non-covalent interactions, which influence the material's physical properties.

Polymorphism and Co-crystallization Research of Sulfonylbenzoic Acid Derivatives

The study of polymorphism, the ability of a compound to exist in more than one crystal form, is an active area of research for benzoic acid and its derivatives. researchgate.netresearchgate.net Different polymorphs can exhibit distinct physical properties. Similarly, co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, is a common strategy to modify the properties of materials. osti.gov While these phenomena are well-documented for the broader class of sulfonylbenzoic acid derivatives, no specific studies on the polymorphism or co-crystallization of this compound have been found.

Advanced Analytical Methodologies and Derivatization for Enhanced Detection

Development of Derivatization Techniques for Chromatographic Analysis

Chemical derivatization is a technique used to chemically modify a compound to produce a new compound with properties that are better suited for analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). researchgate.net This process can enhance the detectability of a target analyte by attaching a chromophore or fluorophore for UV-Vis or fluorescence detection, or by improving its volatility for GC analysis. libretexts.org

For 4-(3-Chlorophenyl)sulfonylbenzoic acid, the primary site for derivatization is the carboxylic acid group. A common strategy for carboxylic acids is esterification. For instance, reagents like phenacyl bromide and p-bromophenacyl bromide can be used to form UV-active esters, significantly improving detection limits in HPLC with UV detectors. researchgate.netlibretexts.org Another approach involves the use of alkylating agents such as pentafluorobenzyl bromide (PFB-Br), which not only enhances UV detection but also allows for highly sensitive detection by electron capture detectors (ECD) in GC. libretexts.org

Amide formation is another effective derivatization route. nih.gov The carboxylic acid can be activated, for example with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and then coupled with an amine that contains a suitable tag for detection. nih.govmdpi.com This approach is advantageous as it can be performed under mild, aqueous conditions. nih.gov The selection of the derivatizing agent is crucial and depends on the analytical platform and the desired sensitivity. For LC-MS analysis, derivatization can significantly improve ionization efficiency, leading to lower limits of detection. researchgate.net

A summary of potential derivatization reagents for the carboxylic acid group of this compound is presented in the table below.

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Analytical Technique | Advantage |

| Phenacyl bromide | Carboxylic Acid | Phenacyl ester | HPLC-UV | Enhanced UV detection researchgate.net |

| p-Bromophenacyl bromide (BPB) | Carboxylic Acid | p-Bromophenacyl ester | HPLC-UV | Strong UV absorbance libretexts.org |

| Pentafluorobenzyl bromide (PFB-Br) | Carboxylic Acid | Pentafluorobenzyl ester | GC-ECD, LC-MS | High sensitivity in GC-ECD libretexts.org |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) / Amine | Carboxylic Acid | Amide | HPLC-UV/Fluorescence, LC-MS | Mild reaction conditions, versatile tagging nih.govmdpi.com |

| Trimethylsulfonium hydroxide (B78521) (TMSH) | Carboxylic Acid | Methyl ester | GC-MS | Suitable for automated online derivatization mdpi.com |

Optimization of Derivatization Reaction Conditions for Analytical Efficiency

To ensure quantitative and reproducible derivatization, the reaction conditions must be thoroughly optimized. Key parameters that influence the reaction yield and efficiency include the concentration of the derivatizing reagent and catalyst, reaction temperature, and reaction time. nih.govresearchgate.net

The optimization process often involves a systematic evaluation of each parameter. For example, in the derivatization of carboxylic acids, the concentration of the coupling agent like EDC and the derivatizing amine needs to be carefully adjusted to achieve complete derivatization without generating significant side products. nih.gov

Reaction temperature is another critical factor. While higher temperatures can increase the reaction rate, they may also lead to the degradation of the analyte or the derivative. nih.gov Therefore, a balance must be found to ensure a rapid and complete reaction while maintaining the integrity of the compounds. For instance, some derivatization reactions for carboxylic acids are performed at room temperature, while others may require heating to 60°C or higher to achieve optimal yields. nih.govresearchgate.net

The reaction time is also optimized to ensure the reaction goes to completion. This is typically determined by analyzing the reaction mixture at different time points and identifying when the product concentration reaches a plateau. nih.gov The stability of the resulting derivative is another important consideration, as it must be stable under the storage and analytical conditions. researchgate.net

An example of optimized derivatization conditions for a generic carboxylic acid is shown in the table below.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

| Reagent Concentration | Low | Medium | High | Medium |

| Temperature (°C) | 25 | 60 | 90 | 60 |

| Time (minutes) | 15 | 30 | 60 | 30 |

| pH | 5 | 7 | 9 | 7 |

These parameters are interdependent, and a multivariate optimization approach, such as a simplex method or response surface methodology, can be employed to efficiently find the optimal reaction conditions. researchgate.net

Fabrication of Novel Reagents Incorporating Sulfonylbenzoic Acid Moieties for Chemical Sensing

The unique chemical structure of this compound, containing both a sulfonyl and a benzoic acid moiety, can be leveraged in the design of novel reagents for chemical sensing. While this specific compound is the analyte in the preceding sections, its structural motifs can be incorporated into new molecules designed to detect other substances.

For instance, the sulfonyl group is a strong electron-withdrawing group, which can influence the electronic properties of the aromatic ring and the acidity of the benzoic acid. This property can be exploited in the design of chemosensors. A molecule containing a sulfonylbenzoic acid moiety could be functionalized with a signaling unit, such as a fluorophore. The binding of a target analyte to the benzoic acid group could modulate the electronic properties of the molecule, leading to a change in the fluorescence signal.

Furthermore, the related compound 3-(chlorosulfonyl)benzoic acid has been utilized as a novel derivatization agent for the analysis of lipids by LC-MS/MS. researchgate.netnih.gov In this application, the chlorosulfonyl group reacts with hydroxyl groups on the target analytes, introducing a benzoic acid moiety that enhances ionization in negative ion mode mass spectrometry. researchgate.netnih.gov This demonstrates the utility of the sulfonylbenzoic acid framework in creating reagents for enhanced chemical analysis.

The development of such novel reagents would involve:

Molecular Design: Computational modeling can be used to predict the binding affinity and selectivity of the proposed sensor molecule for a specific target.

Organic Synthesis: Multi-step synthesis would be required to construct the final sensing molecule, incorporating the sulfonylbenzoic acid scaffold, a linker, and a signaling unit. The synthesis of derivatives of the similar 4-[(4-chlorophenyl)sulfonyl]benzoic acid has been reported, indicating the feasibility of such synthetic routes. mdpi.com

Characterization and Evaluation: The synthesized reagent would be characterized using spectroscopic and spectrometric techniques. Its sensing performance, including selectivity, sensitivity, and response time, would then be evaluated.

The incorporation of the this compound structure or its isomers into larger molecular architectures holds promise for the development of a new class of chemical sensors and derivatization agents.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substituent Effects on Chemical Reactivity and Molecular Recognition

The chlorine atom at the meta-position exerts a negative inductive (-I) and a positive mesomeric (+M) effect. However, due to its position, the resonance effect is weaker compared to a para-substitution. This electronic influence can modulate the acidity of the carboxylic group and the electrophilicity of the sulfonyl group, which are key features for molecular interactions with biological targets. For instance, in related compounds such as 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives, the nature of substituents has been shown to be crucial for their antimicrobial activity.

Studies on derivatives of the analogous 4-[(4-chlorophenyl)sulfonyl]benzoic acid have provided insights that can be cautiously extrapolated to the 3-chloro isomer. For example, the introduction of hydrophobic groups has been associated with enhanced antibacterial activity. This suggests that the lipophilicity of the molecule plays a significant role in its ability to penetrate bacterial cell membranes. Furthermore, the presence of multiple halogen substituents has been observed to lead to better antibacterial activity compared to their mono-halogenated counterparts.

The sulfonyl group acts as a rigid linker and a hydrogen bond acceptor, while the benzoic acid moiety can participate in ionic interactions and hydrogen bonding. The interplay of these groups, modulated by the electronic effects of the 3-chloro substituent, dictates the molecule's ability to bind to specific biological targets. Molecular recognition is therefore a complex function of the compound's shape, charge distribution, and lipophilicity, all of which are influenced by the specific substitution pattern on the phenyl ring.

Rational Design of Novel Derivatives based on Established SAR

The rational design of novel derivatives of 4-(3-Chlorophenyl)sulfonylbenzoic acid aims to optimize its biological activity by systematically modifying its chemical structure based on established SAR principles. While direct SAR studies on the 3-chloro isomer are not extensively documented in the provided search results, valuable insights can be drawn from studies on analogous compounds, particularly the 4-chloro isomer.

The general approach involves identifying the key pharmacophoric features of the molecule and making targeted modifications to enhance desired properties such as potency, selectivity, and pharmacokinetic profile. For instance, based on the observation that hydrophobicity can enhance antibacterial activity in related compounds, one rational design strategy would be to introduce additional lipophilic substituents onto the aromatic rings or the benzoic acid moiety.

Another design principle is the modification of the carboxylic acid group to generate ester or amide derivatives. This can alter the compound's solubility, cell permeability, and metabolic stability. For example, the synthesis of N-acyl-α-amino acid derivatives from 4-[(4-chlorophenyl)sulfonyl]benzoic acid has been explored to generate novel compounds with potential antimicrobial properties.

The following table summarizes potential modification sites on the this compound scaffold and the rationale for these modifications based on general medicinal chemistry principles and findings from related compounds.

| Modification Site | Proposed Modification | Rationale for Design |

| Benzoic Acid (Carboxyl Group) | Esterification, Amidation | Improve cell permeability, modulate solubility, alter metabolic stability. |

| 3-Chlorophenyl Ring | Introduction of other halogens (F, Br, I) | Modulate lipophilicity and electronic properties; potentially enhance binding affinity. |

| 3-Chlorophenyl Ring | Addition of small alkyl or alkoxy groups | Increase hydrophobicity, potentially improving membrane penetration. |

| Benzoic Acid Ring | Introduction of substituents | Explore new binding interactions with the target protein. |

These design strategies are iterative, with newly synthesized compounds being biologically evaluated to refine the SAR model and guide the design of the next generation of derivatives.

Integration of Computational and Experimental SAR Data for Predictive Modeling

The integration of computational and experimental data is a powerful approach for developing predictive SAR models. While specific models for this compound were not identified in the search results, the general methodology can be described. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can provide valuable insights into the molecular basis of activity and guide the design of new compounds.

QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, descriptors such as lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters (molar refractivity) could be used to build a QSAR model. This model could then be used to predict the activity of virtual compounds before their synthesis.

Molecular docking simulations can be employed to predict the binding mode of this compound and its derivatives to a specific biological target. This requires a three-dimensional structure of the target protein. By analyzing the predicted binding poses, key interactions can be identified, and modifications to the ligand can be proposed to improve binding affinity and selectivity. For example, if a specific pocket in the binding site is identified, substituents could be designed to occupy that pocket and form favorable interactions.

Experimental SAR data , obtained from the biological testing of synthesized compounds, is essential for validating and refining the computational models. For instance, the antimicrobial activity of a series of rationally designed derivatives would be determined through in vitro assays. These experimental results would then be used to update the QSAR model or to validate the predictions from molecular docking studies.

The iterative cycle of computational prediction, chemical synthesis, and biological evaluation is a cornerstone of modern drug discovery and can be effectively applied to the optimization of compounds based on the this compound scaffold. This integrated approach allows for a more efficient exploration of the chemical space and increases the probability of discovering novel and potent therapeutic agents.

Future Research Directions and Emerging Applications

Exploration of Undiscovered Synthetic Routes and Methodological Innovations

The classical synthesis of diaryl sulfones often involves Friedel-Crafts reactions or the oxidation of corresponding sulfides, methods that can lack efficiency and require harsh conditions. organic-chemistry.org The future of synthesizing 4-(3-Chlorophenyl)sulfonylbenzoic acid and its derivatives lies in adopting more modern, efficient, and environmentally benign methodologies that offer greater functional group tolerance and scalability.

Recent breakthroughs in organic synthesis provide a fertile ground for innovation. For instance, a transition-metal-free method involving the arylsulfonylation of in-situ generated arynes with thiosulfonates presents a mild and scalable alternative. organic-chemistry.org Another promising approach is the palladium-catalyzed three-component coupling of an aryl lithium species, a (pseudo)halide, and a solid sulfur dioxide surrogate like DABSO, which allows for convergent and versatile synthesis. chemistryviews.org Furthermore, metal-free strategies, such as the base-promoted coupling of sulfonyl hydrazines with diaryliodonium salts, offer an efficient and concise route to diverse substituted sulfones. rsc.org

Future research should focus on adapting these innovative methods for the specific, high-yield synthesis of this compound. This includes Suzuki-type sulfonylation of aryl boron compounds, which has emerged as a powerful tool for creating diaryl sulfones from various sulfonylating agents. chemrevlett.com The exploration of these routes could lead to the discovery of novel derivatives with enhanced properties, produced through more sustainable and cost-effective processes. nanomaterchem.com

| Synthetic Method | Key Reagents/Catalysts | Key Advantages | Potential for this compound |

|---|---|---|---|

| Arynes & Thiosulfonates organic-chemistry.org | 2-(trimethylsilyl)aryl triflates, Cesium Fluoride (CsF) | Metal-free, mild conditions, high yields, scalable | Offers a green chemistry approach to synthesis and derivatization. |

| Palladium-Catalyzed Coupling chemistryviews.org | Palladium catalyst, XantPhos-type ligand, DABSO (SO₂ surrogate) | Convergent, broad substrate scope, high functional group tolerance | Enables rapid assembly of complex derivatives from readily available precursors. |

| Sulfonyl Hydrazines & Iodonium Salts rsc.org | Base-promoted (e.g., in n-PrOH) | Metal-free, gram-scale possible, high selectivity | Provides a direct and efficient route for creating unsymmetrical sulfones. |

| Suzuki-Type Sulfonylation chemrevlett.com | Aryl boron compounds, various sulfonylating agents | Powerful for C-S bond formation, leverages well-established coupling chemistry | Allows for the use of diverse and readily available building blocks. |

Advanced Computational Modeling for Predictive Research in Chemical Reactivity and Interactions

The synergy between computational chemistry and experimental research is revolutionizing drug discovery and materials science. nih.govdrugdiscoverytoday.com For this compound, advanced computational modeling offers a powerful toolkit to predict its chemical behavior and guide the rational design of new functional molecules, thereby reducing attrition rates in development. nih.gov

Future research will increasingly leverage quantum mechanics (QM) and machine learning (ML) to build predictive models. nih.gov These in silico methods can accurately calculate molecular properties such as reaction energies, stability, and electronic structures, providing deep insights into the compound's reactivity. walshmedicalmedia.com By modeling reaction mechanisms, researchers can optimize synthetic routes before they are attempted in the lab. drugdiscoverytoday.com

Furthermore, computational tools are essential for predicting how derivatives of this compound will interact with biological targets. walshmedicalmedia.com Molecular docking and dynamic simulations can elucidate binding affinities and modes of action for potential protein targets, such as enzymes or receptors. This predictive power is crucial for identifying promising drug candidates and understanding potential metabolic pathways, accelerating the design-synthesis-testing cycle. nih.gov

| Modeling Technique | Application Area | Predicted Properties/Outcomes |

|---|---|---|

| Quantum Mechanics (QM) / DFT walshmedicalmedia.com | Chemical Reactivity & Synthesis | Reaction energies, transition states, spectroscopic properties, stability |

| Machine Learning (ML) nih.gov | Drug Discovery & Materials Science | Physicochemical properties, bioactivity, ADME/T properties |

| Molecular Docking nih.gov | Medicinal Chemistry | Binding affinity, protein-ligand interactions, identification of biological targets |

| Molecular Dynamics (MD) Simulations | Biomolecular Interactions | Conformational changes, binding stability over time, dynamic interactions |

Novel Applications in Interdisciplinary Fields Beyond Current Scope

The inherent structural features of this compound make it a promising candidate for exploration in various interdisciplinary fields. The diaryl sulfone core is a privileged scaffold found in numerous bioactive compounds, suggesting a high potential for discovering novel therapeutic applications. nih.govresearchgate.net

Anticancer Therapeutics: A significant emerging application for diaryl sulfones is in oncology. Certain diaryl sulfone-containing molecules have been investigated as analogs of Combretastatin A-4, a potent natural product that inhibits tubulin polymerization. nih.gov By disrupting microtubule dynamics, these agents can arrest the cell cycle and induce apoptosis in cancer cells. nih.govresearchgate.net Future research could focus on designing and synthesizing derivatives of this compound that bind to the colchicine (B1669291) site of tubulin, potentially leading to a new class of antimitotic agents that can overcome existing drug resistance mechanisms. nih.govscholaris.ca

Antimicrobial Agents: The global challenge of antimicrobial resistance necessitates the discovery of new classes of antibiotics. The diaryl sulfone moiety is present in dapsone, a well-known antibacterial agent, and other compounds with antimicrobial properties. britannica.comnih.gov Research into derivatives of this compound could yield novel compounds effective against multidrug-resistant bacteria or fungi, providing urgently needed therapeutic options.

Materials Science: Beyond medicine, polysulfones are high-performance polymers known for their thermal stability and mechanical toughness. chemistryviews.orgbritannica.com The specific structure of this compound, with its reactive carboxylic acid group, makes it a valuable monomer for creating novel polymers. Future research could explore its incorporation into new materials with tailored properties for applications in electronics, aerospace, or advanced membranes.

| Interdisciplinary Field | Potential Application | Scientific Rationale |

|---|---|---|

| Oncology / Medicinal Chemistry | Anticancer Agents (Tubulin Inhibitors) | The diaryl sulfone scaffold can mimic the structure of Combretastatin A-4, a known inhibitor of tubulin polymerization crucial for cell division. nih.govscholaris.ca |

| Infectious Diseases / Microbiology | Novel Antibiotics | The sulfone functional group is a key component of sulfa drugs and has demonstrated antibacterial activity. nih.gov |

| Polymer Chemistry / Materials Science | High-Performance Polymers | The rigid diaryl sulfone backbone can impart thermal stability and strength to polymers; the benzoic acid moiety allows for polymerization. chemistryviews.orgbritannica.com |

Q & A

Q. What are the optimal synthetic routes for preparing 4-(3-Chlorophenyl)sulfonylbenzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves sulfonation and chlorination steps. A common approach is chlorinating 4-(phenylsulfonyl)benzoic acid using chlorine gas with FeCl₃ as a catalyst under controlled temperatures (e.g., 50–80°C) . Alternatively, sulfuric acid-mediated sulfonation at elevated temperatures (100–300°C) can isomerize chlorobenzene sulfonic acid derivatives to the desired 4-substituted product . Purification via crystallization or column chromatography is critical for isolating high-purity compounds. Conflicting yields may arise from differences in catalyst activity or reaction time, requiring optimization via factorial experimental design .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography : Resolves the dihedral angle between the 4-chlorophenyl and benzoic acid moieties (e.g., ~77° in analogous structures) and identifies intermolecular interactions like C–H···O hydrogen bonds .

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions, with deshielded protons near electron-withdrawing groups (e.g., sulfonyl).

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Differential scanning calorimetry (DSC) can further assess thermal stability .

Q. What are the common chemical reactions used to modify this compound for derivative synthesis?

- Oxidation : Converts the sulfonyl group to sulfonic acid derivatives under strong oxidizing agents (e.g., H₂O₂/acid).

- Substitution : The chlorine atom undergoes nucleophilic aromatic substitution (e.g., with amines or alkoxides) under basic conditions .

- Esterification : The carboxylic acid reacts with alcohols (e.g., methanol/H₂SO₄) to form esters for prodrug development .

Advanced Research Questions

Q. How does the choice of catalyst impact the chlorination mechanism in synthesizing this compound?

FeCl₃ catalyzes electrophilic aromatic substitution by polarizing the Cl–Cl bond, enhancing chlorination regioselectivity at the 3-position of the phenyl ring. Computational studies (e.g., DFT) suggest that steric hindrance from the sulfonyl group directs chlorination to the meta position. Alternative catalysts like AlCl₃ may alter reaction pathways, necessitating mechanistic validation via kinetic isotope effects or Hammett plots .

Q. How do crystal packing interactions influence the physicochemical properties of this compound?

X-ray data for analogous compounds reveal that C–H···O hydrogen bonds and π-π stacking between aromatic rings stabilize the crystal lattice, affecting solubility and melting points. For example, weak intermolecular forces may reduce thermal stability, while strong hydrogen bonds enhance crystallinity. Hirshfeld surface analysis quantifies these interactions, guiding polymorph screening .

Q. What analytical strategies resolve contradictions in degradation studies of this compound?

HPLC with UV/Vis detection (e.g., C18 column, 254 nm) effectively separates degradation products like m-chlorobenzoic acid. Method validation requires:

Q. How can researchers address discrepancies in reported synthetic yields for this compound?

Yield variations often stem from differences in:

- Catalyst purity : FeCl₃ hygroscopicity may reduce activity.

- Reaction scale : Heat/mass transfer inefficiencies in large-scale reactions.

- Purification methods : Crystallization solvents (e.g., ethanol vs. acetone) impact recovery.

Robustness testing via Design of Experiments (DoE) optimizes parameters like temperature, stoichiometry, and catalyst loading .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.